molecular formula C12H16O B1355146 (Cyclopentyloxymethyl)benzene CAS No. 40843-99-0

(Cyclopentyloxymethyl)benzene

Cat. No. B1355146
CAS RN: 40843-99-0
M. Wt: 176.25 g/mol
InChI Key: XQCOUULIMKYHIU-UHFFFAOYSA-N
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Description

(Cyclopentyloxymethyl)benzene is a chemical compound with the CAS Number: 40843-99-0 and a molecular weight of 176.26 . The IUPAC name for this compound is [(cyclopentyloxy)methyl]benzene .


Molecular Structure Analysis

The molecular structure of (Cyclopentyloxymethyl)benzene is represented by the linear formula C12H16O . For a more detailed analysis of the molecular structure, advanced techniques such as quantum Rice−Ramsperger−Kassel (QRRK) theory and master equation analysis can be used .


Chemical Reactions Analysis

While specific chemical reactions involving (Cyclopentyloxymethyl)benzene are not available, benzene, a related compound, undergoes various reactions. These include reactions with OH radicals, leading to significant changes in the molecular structure .

Scientific Research Applications

  • Benzene Hydroxylation Mechanism : A study focused on the mechanism of benzene hydroxylation by cytochrome P450 enzymes, demonstrating the complex interplay of electrophilic and radical pathways in converting benzene to phenol and other products. This research is crucial for understanding the catalytic processes involving benzene derivatives (de Visser & Shaik, 2003).

  • Benzene and Its Metabolites in DNA Damage : Research has shown that benzene and its phenolic metabolites can induce oxidative DNA damage, particularly in bone marrow, which is relevant for understanding the genotoxic effects of benzene-related compounds (Kolachana et al., 1993).

  • Cytochrome P450 2E1 in Benzene Metabolism : Studies on the role of cytochrome P450 2E1 in the metabolism of benzene and toluene suggest that genetic polymorphisms in this enzyme may not significantly affect the metabolic activation of these compounds, providing insights into individual variations in response to benzene exposure (Hanioka et al., 2010).

  • Nanoparticle Shape Effects on Benzene Hydrogenation : Research on the effects of nanoparticle shape on the catalytic selectivity of benzene hydrogenation highlights the importance of surface chemistry in reactions involving benzene (Bratlie et al., 2007).

  • Anaerobic Benzene Degradation : A study demonstrated that anaerobic benzene degradation by Dechloromonas strain RCB involves initial hydroxylation followed by carboxylation, providing insights into the mechanisms of benzene biodegradation under anaerobic conditions (Chakraborty & Coates, 2005).

Safety And Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the study of benzene and its derivatives involve the application of toxicogenomics and systems biology in human populations, animals, and in vitro models exposed to a range of levels of benzene . These approaches will inform our understanding of the mechanisms of benzene toxicity and identify additional biomarkers of exposure, early effect, and susceptibility useful for risk assessment .

properties

IUPAC Name

cyclopentyloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCOUULIMKYHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521328
Record name [(Cyclopentyloxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Cyclopentyloxy)methyl)benzene

CAS RN

40843-99-0
Record name [(Cyclopentyloxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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